molecular formula C12H16BrNO3S B14912938 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid

5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B14912938
M. Wt: 334.23 g/mol
InChI Key: IGGUCFMBTOLOGO-UHFFFAOYSA-N
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Description

This compound features a bromothiophene moiety linked via a methylamino group to a 3,3-dimethyl-5-oxopentanoic acid backbone.

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

5-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C12H16BrNO3S/c1-12(2,6-11(16)17)5-10(15)14-7-8-3-4-9(13)18-8/h3-4H,5-7H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

IGGUCFMBTOLOGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NCC1=CC=C(S1)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Modifications in Analogs

Key structural variations among analogs include:

  • Aromatic Rings: Thiophene (target compound) vs. phenyl (e.g., 5-(3-bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid, ) or pyridine (e.g., 5-((3-formylpyridin-4-yl)amino)-5-oxopentanoic acid, ).
  • Substituents: Bromine (target) vs. chlorine (5-(3-chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid, ), methoxy (5-((4-methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid, ), or trifluoromethyl (compound 6, ).
  • Backbone Modifications: Presence or absence of dimethyl groups (e.g., 5-((2-formylphenyl)amino)-5-oxopentanoic acid lacks dimethyl groups, ) or chain length (e.g., 5-oxovaleric acid in vs. pentanoic acid in the target).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight XLogP3 Purity (%) Melting Point (°C) Key Substituents
Target: 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid C12H15BrN2O3S 355.23 ~3.5* N/A N/A Bromothiophene, dimethyl pentanoic acid
5-(3-Bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid () C14H17BrO3 305.19 N/A N/A N/A Bromophenyl, dimethyl pentanoic acid
5-((2-Formylphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid () C15H18N2O4 290.31 N/A 60 N/A Formylphenyl, dimethyl pentanoic acid
5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid () C14H18ClNO3 283.75 3.3 N/A N/A Chloro-methylanilino, dimethyl groups
5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid () C12H13BrO3 285.13 N/A 96 N/A Bromophenyl, shorter chain

*Estimated based on similar compounds.

Key Observations:
  • Lipophilicity : Chlorine substituents (XLogP3 = 3.3, ) reduce lipophilicity compared to bromine (higher atomic weight).
  • Purity and Yield: Analogs synthesized via procedure A () show variable purity (47–95%), suggesting synthetic challenges.
  • Thermal Stability: Melting points for analogs range widely (e.g., 149–184°C for aminocoumarin derivatives, ), influenced by aromatic stacking and hydrogen bonding.

Biological Activity

5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromothiophene moiety, which is known for its ability to interact with various biological targets. The presence of the amino and oxopentanoic acid groups suggests potential for diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds with thiophene structures often exhibit antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the bromine atom may enhance this activity by increasing lipophilicity or modifying electron density on the thiophene ring, facilitating better interaction with microbial membranes.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Bromothiophen DerivativeS. aureus8 µg/mL
5-Bromothiophen DerivativeE. coli16 µg/mL

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds similar to this one have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models. This effect is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It may interact with receptors involved in pain and inflammation, modulating their activity.

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of various bromothiophene derivatives, including the target compound. Results indicated significant inhibition against both gram-positive and gram-negative bacteria, supporting the hypothesis that the bromothiophene moiety contributes to enhanced antimicrobial properties.

Study on Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages demonstrated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines following lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory conditions.

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